molecular formula C20H18N2O3 B5789400 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid

2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid

Cat. No. B5789400
M. Wt: 334.4 g/mol
InChI Key: ZACFHUXCBGBLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid, also known as DQ-1, is a quinolone carboxylic acid derivative that has been extensively studied for its potential use in treating a variety of diseases. This compound has shown promising results in scientific research, particularly in the fields of cancer and infectious diseases. In

Scientific Research Applications

2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid has been studied for its potential use in treating infectious diseases, such as malaria and tuberculosis. It has been shown to inhibit the growth of the Plasmodium falciparum parasite, which causes malaria, and Mycobacterium tuberculosis, which causes tuberculosis.

Mechanism of Action

The mechanism of action of 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid has been shown to bind to DNA and interfere with the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerases, carbonic anhydrases, and acetylcholinesterases. Additionally, 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid has been shown to induce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid has been extensively studied, and there is a significant amount of scientific literature available on its properties and potential uses. However, one limitation of using 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully understand its effects on cells.

Future Directions

There are several future directions for research on 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid. One area of interest is the development of 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid derivatives that may have improved efficacy or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid and its effects on cells. Finally, there is potential for 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid involves the reaction of 2,4-dimethylaniline with ethyl acetoacetate to form 2-(2,4-dimethylphenylamino)-2-oxoethyl acetoacetate. This intermediate is then reacted with 8-hydroxyquinoline-4-carboxylic acid to form 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid. The synthesis of 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid is a relatively simple process that can be carried out in a laboratory setting.

properties

IUPAC Name

2-[2-(2,4-dimethylanilino)-2-oxoethyl]quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-12-7-8-17(13(2)9-12)22-19(23)11-14-10-16(20(24)25)15-5-3-4-6-18(15)21-14/h3-10H,11H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACFHUXCBGBLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[2-(2,4-Dimethylanilino)-2-oxoethyl]quinoline-4-carboxylic acid

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